

Application Notes and Protocols: Yttrium Bromide in Inorganic Synthesis

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Compound of Interest

Compound Name: Yttrium bromide

Cat. No.: B078790

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These application notes provide a detailed overview of the use of **yttrium bromide** (YBr_3) as a versatile reagent in inorganic synthesis. **Yttrium bromide** serves as a key precursor for the synthesis of a variety of yttrium-containing materials, including complex oxides, solid-state electrolytes, and coordination polymers. Its utility stems from its ability to act as a source of yttrium ions in different reaction environments, from high-temperature solid-state reactions to mechanochemical synthesis.

Physicochemical Properties of Yttrium Bromide

A summary of the key physicochemical properties of **yttrium bromide** is presented in the table below.

Property	Value	Reference
Chemical Formula	YBr ₃	[1]
Molar Mass	328.618 g/mol	[1]
Appearance	White solid, colorless hygroscopic crystals	[1]
Melting Point	904 °C (1,659 °F; 1,177 K)	[1]
Solubility in Water	83.3 g/100 mL at 30°C	[1]
Crystal Structure	Trigonal, hR24	[1]
Space Group	R-3, No. 148	[1]

Application 1: Synthesis of Quaternary Yttrium Oxidoantimonates

Yttrium bromide is a crucial reactant in the solid-state synthesis of quaternary halide-containing yttrium(III) oxidoantimonates(III), such as YSb₂O₄Br.[2] These materials are of interest for their potential luminescence properties. The synthesis involves a high-temperature reaction between yttrium oxide, antimony(III) oxide, and **yttrium bromide** in the presence of a fluxing agent to facilitate crystal growth.

Quantitative Data

Product	Reactants	Reaction Temperature	Crystal System	Space Group	Reference
YSb ₂ O ₄ Br	Y ₂ O ₃ , Sb ₂ O ₃ , YBr ₃	750 °C	Monoclinic	P2 ₁ /c	[2]

Experimental Protocol: Synthesis of YSb₂O₄Br

This protocol is adapted from the solid-state synthesis of YSb₂O₄Br.[3]

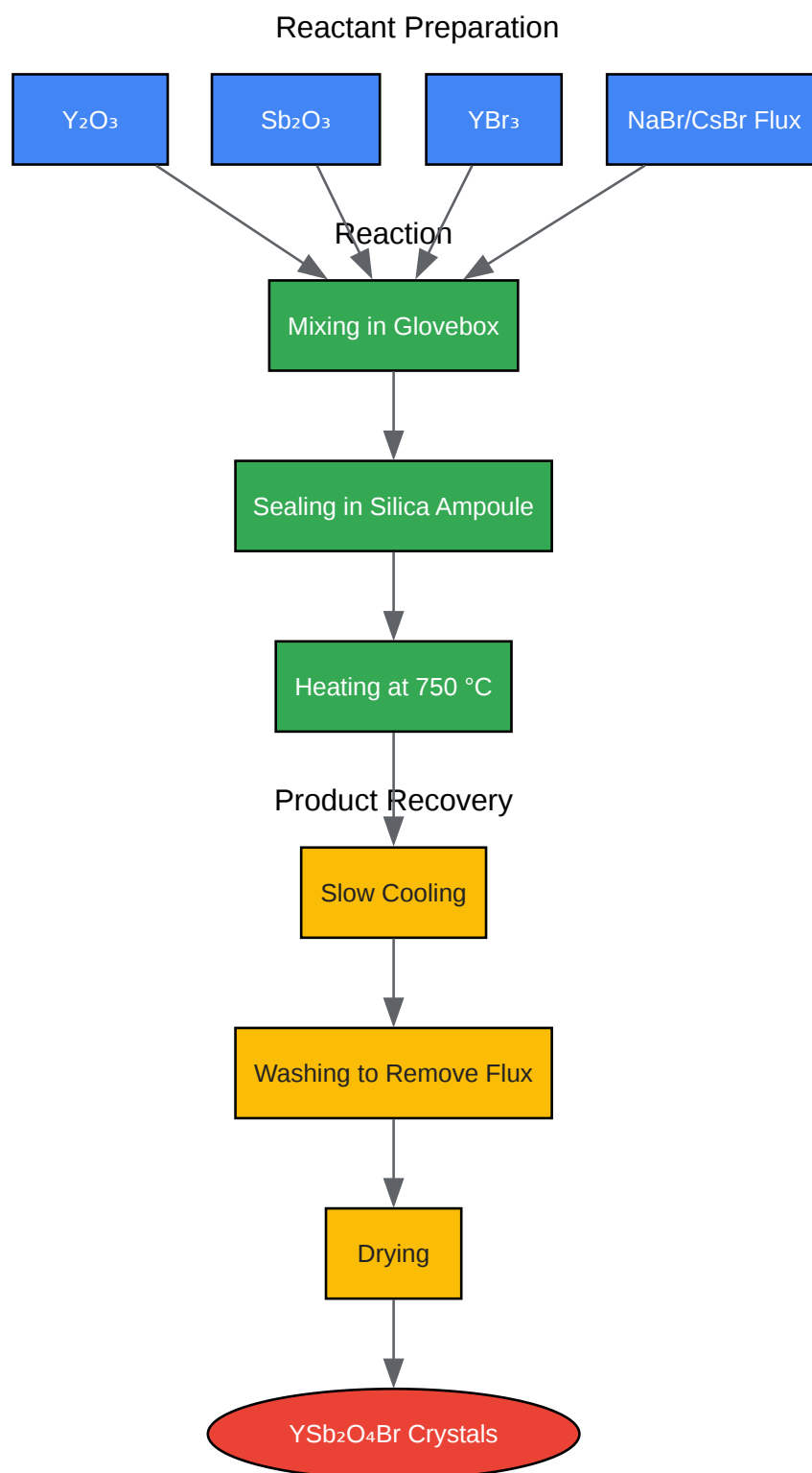
Materials:

- Yttrium oxide (Y_2O_3 , 99.9%)
- Antimony(III) oxide (Sb_2O_3 , 99.9%)
- **Yttrium bromide** (YBr_3 , 99.9%)
- Sodium bromide (NaBr , 99.9%)
- Cesium bromide (CsBr , 99.9%)
- Fused silica ampoules

Procedure:

- In an inert atmosphere glovebox, thoroughly mix the reactants: Y_2O_3 , Sb_2O_3 , and YBr_3 in a molar ratio of 1:2:1.
- Add a eutectic mixture of NaBr and CsBr as a fluxing agent to the reactant mixture.
- Load the mixture into a fused silica ampoule.
- Evacuate the ampoule to a high vacuum and seal it.
- Place the sealed ampoule in a programmable tube furnace.
- Heat the ampoule to 750 °C at a controlled rate.
- Maintain the temperature at 750 °C for an extended period to ensure complete reaction and crystal growth.
- Cool the furnace slowly to room temperature.
- Carefully open the ampoule in an inert atmosphere to recover the crystalline product.
- Wash the product with a suitable solvent to remove the flux.
- Dry the final product under vacuum.

Synthesis Workflow



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Caption: Solid-state synthesis of $\text{YSb}_2\text{O}_4\text{Br}$.

Application 2: Synthesis of Solid-State Electrolytes

Yttrium bromide is a precursor for the synthesis of ternary yttrium halides, such as Li_3YBr_6 , which are promising solid-state electrolytes for all-solid-state lithium-ion batteries.^{[4][5][6]} These materials exhibit high ionic conductivity. The synthesis can be performed through mechanochemical methods followed by annealing.^{[4][6]}

Quantitative Data

Product	Reactants	Synthesis Method	Room Temperature Ionic Conductivity	Activation Energy	Reference
Li_3YBr_6	LiBr , YBr_3	Mechanochemical milling	0.39 mS/cm	-	^[6]
Annealed Li_3YBr_6	LiBr , YBr_3	Mechanochemical milling followed by annealing at 500 °C for 5 h	3.31 mS/cm	0.30 eV	^{[6][7]}

Experimental Protocol: Mechanochemical Synthesis of Li_3YBr_6

This protocol is based on the mechanosynthesis of Li_3YBr_6 .^[4]

Materials:

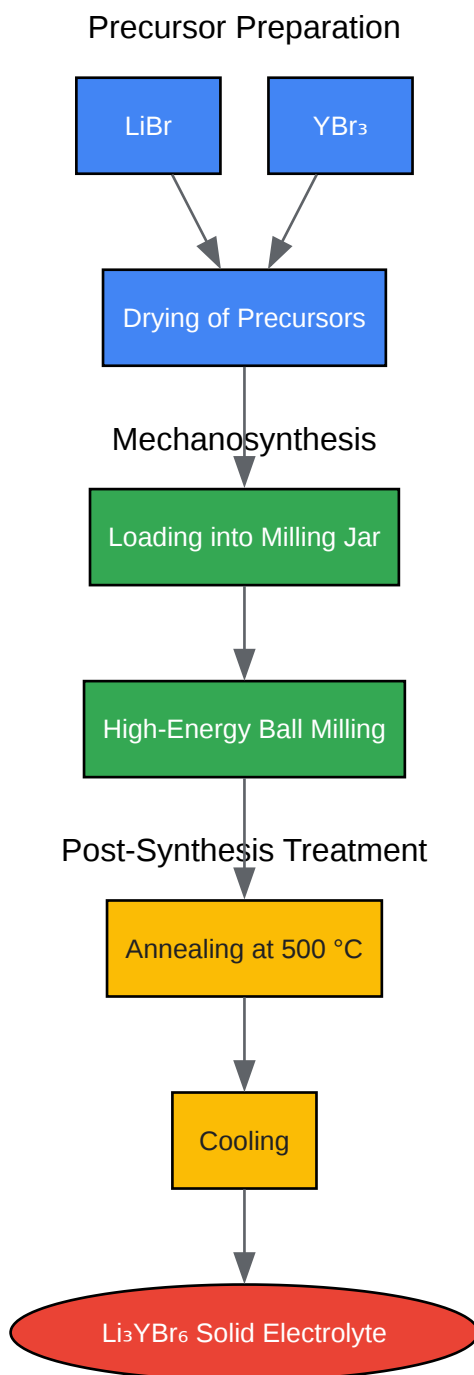
- Lithium bromide (LiBr , 99.99%)
- **Yttrium bromide** (YBr_3 , 99.99%)
- Milling jars and balls (e.g., agate or zirconia)

- High-energy ball mill
- Tube furnace with inert gas supply

Procedure:

- Dry the LiBr and YBr₃ precursors in a vacuum oven at 60 °C for 12 hours to remove any moisture.
- Inside an argon-filled glovebox, load stoichiometric amounts of LiBr and YBr₃ into a milling jar with milling balls.
- Seal the milling jar tightly.
- Perform high-energy ball milling for a specified duration to achieve mechanochemical synthesis of Li₃YBr₆.
- After milling, transfer the resulting powder to an alumina crucible inside the glovebox.
- Place the crucible in a tube furnace.
- Anneal the powder under an inert atmosphere (e.g., argon) at 500 °C for 5 hours.
- Cool the furnace to room temperature.
- Handle and store the final annealed Li₃YBr₆ powder in an inert atmosphere.

Synthesis Workflow



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Caption: Mechanochemical synthesis of Li₃YBr₆.

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